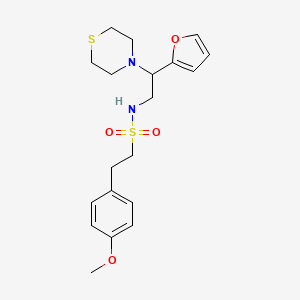

3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide is a compound that likely contains a furan ring, a benzyl group, and a benzamide moiety with two fluorine atoms on the benzene ring. The presence of the furan ring suggests potential reactivity typical of heteroaromatic compounds, while the benzamide structure could imply possible applications in medicinal chemistry due to its common presence in bioactive molecules.

Synthesis Analysis

The synthesis of furan-containing compounds can be achieved through various methods. For instance, a base-mediated strategy has been developed to synthesize trisubstituted furans through domino coupling/annulations between α-oxo ketene dithioacetals and propargyl alcohols, which could potentially be applied to the synthesis of this compound . Additionally, the synthesis of furan derivatives with a morpholine and fluorophenyl group has been reported, starting from 3,4-difluoronitrobenzene, which suggests that similar starting materials and synthetic strategies might be relevant for the compound .

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated using spectroscopic methods such as FTIR, NMR, and mass spectrometry, as well as X-ray diffraction . Density functional theory (DFT) calculations can also be employed to predict and confirm the molecular structure, as demonstrated in the synthesis of related furan compounds . These techniques would be essential in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Furan rings can undergo various chemical reactions, including Diels-Alder reactions, which are a common method for constructing complex molecular architectures . The furan ring in the compound of interest could potentially participate in such reactions, leading to a variety of derivatives. The reactivity of the furan ring towards electrophilic substitution or participation in coupling reactions, such as Heck, Suzuki, and Stille reactions, could also be explored for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by substituents on the furan ring and the attached functional groups. The presence of fluorine atoms and the benzyl group could affect the compound's polarity, solubility, and stability. The electron-withdrawing effect of the fluorine atoms might also impact the reactivity of the benzamide moiety. The physicochemical properties of similar compounds have been investigated using DFT, which provides insights into molecular electrostatic potential and frontier molecular orbitals, and could be applied to this compound as well .

Wissenschaftliche Forschungsanwendungen

Fluorescence Sensing and Imaging

One area of application for compounds related to 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide is in fluorescence sensing and imaging. Modifications in the molecular structure, such as the extension of the furan heterocycle, can regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. These modifications can lead to shifts in absorption and emission spectra, making these compounds useful in developing fluorescent probes and organic radiation scintillators (Jianhui Han et al., 2018).

Organic Synthesis and Reaction Mechanisms

Compounds similar to this compound are used in organic synthesis, exploring novel reaction pathways and mechanisms. For instance, difluorinated alkenoates have been shown to react rapidly with furans in the presence of a tin(IV) catalyst, a reaction that does not occur with non-fluorinated congeners. This suggests a highly polar transition state stabilized by the catalyst and polar solvents, providing insights into the interplay of structure and reactivity in organic reactions (G. A. Griffith et al., 2006).

Synthesis of Polysubstituted Furanimines

Another application is in the synthesis of polysubstituted furanimines, where Pd(II)-catalyzed oxidative heterodimerization reactions of allenamides and allenyl ketones are employed. This method offers an efficient route for producing compounds that are not readily accessible through known methods, thus expanding the toolbox for organic chemists (Shengming Ma et al., 2005).

Development of Antiplasmodial Agents

Research into acyl derivatives of furazans, which are structurally related to this compound, has shown potential in the development of antiplasmodial agents. These compounds have been tested for their activity against Plasmodium falciparum, revealing several structure–activity relationships and highlighting the promise of benzamides in antimalarial drug development (Theresa Hermann et al., 2021).

Catalysis and Fluorination Reactions

Research also extends to catalytic processes, such as the rhodium(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers, demonstrating the potential for synthesizing elaborate difluorinated compounds. This highlights the role of such compounds in developing new synthetic methodologies with broad applicability in medicinal chemistry and synthesis (Xueli Cui et al., 2023).

Wirkmechanismus

Mode of Action

It’s worth noting that many benzamide derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, half-life, and potential for drug-drug interactions .

Result of Action

The molecular and cellular effects of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide are currently unknown. The compound’s effects will depend on its specific targets and the biochemical pathways it affects.

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO2/c19-16-6-5-14(9-17(16)20)18(22)21-10-12-1-3-13(4-2-12)15-7-8-23-11-15/h1-9,11H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAACMCDSHJHEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)F)F)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)

![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)

![ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3017165.png)

![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)